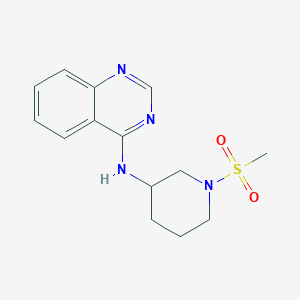
N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine, also known as MSQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. MSQ is a quinazoline derivative that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine is not fully understood. However, studies have suggested that it may exert its effects by inhibiting various protein kinases, including epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). By inhibiting these kinases, this compound may prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that it can induce apoptosis (programmed cell death) in cancer cells, inhibit cell migration and invasion, and reduce the expression of various proteins involved in cancer cell growth and proliferation. Additionally, this compound has been shown to inhibit the formation of new blood vessels, which is critical for the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine for lab experiments is its ability to inhibit multiple protein kinases, making it a potentially effective treatment for various types of cancer. Additionally, its relatively simple synthesis method and low toxicity make it an attractive candidate for drug development. However, the limited availability of this compound and its poor solubility in aqueous solutions can pose challenges for lab experiments.
Direcciones Futuras
Future research on N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine should focus on further elucidating its mechanism of action and identifying its specific targets in cancer cells. Additionally, studies should investigate its potential applications in combination with other anticancer drugs and its efficacy in animal models. Finally, efforts should be made to improve the solubility and availability of this compound for future lab experiments and clinical trials.
In conclusion, this compound, or this compound, is a promising compound for drug development with potential applications in cancer treatment. Its ability to inhibit multiple protein kinases and induce apoptosis in cancer cells make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and optimize its efficacy for future clinical use.
Métodos De Síntesis
The synthesis of N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine involves the reaction of 3-(N-methylsulfonyl) piperidine with 4-chloroquinazoline in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethylacetamide, and the product is obtained through purification techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antitumor, and antiproliferative activities in various in vitro and in vivo studies. Additionally, this compound has been investigated for its ability to inhibit protein kinases, which play a critical role in cancer cell growth and proliferation.
Propiedades
IUPAC Name |
N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-21(19,20)18-8-4-5-11(9-18)17-14-12-6-2-3-7-13(12)15-10-16-14/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUMTVQOLLJILP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)NC2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4-(4-Butan-2-ylphenyl)sulfonylpiperazin-1-yl]-cyclohexylmethanone](/img/structure/B7533082.png)
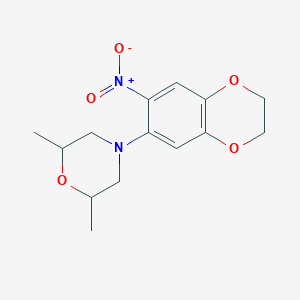

![[2-(Cyclopropylamino)-2-oxoethyl] 2-(4-methylphenyl)sulfanylacetate](/img/structure/B7533103.png)
![N-[3-[[(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl]phenyl]oxolane-2-carboxamide](/img/structure/B7533106.png)
![N-[3-[[(3,7-dimethyl-2,6-dioxopurin-8-yl)amino]methyl]phenyl]oxolane-2-carboxamide](/img/structure/B7533113.png)
![2-tert-butyl-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7533134.png)
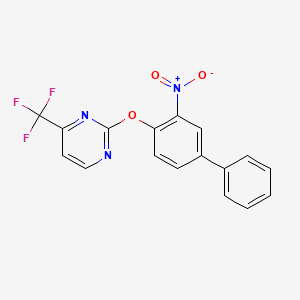
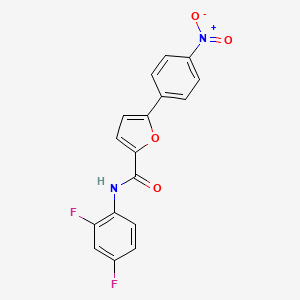

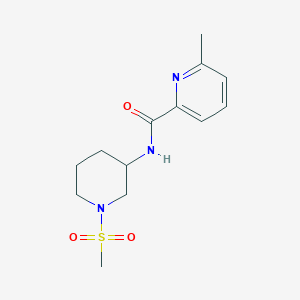
![4-[[(2-Ethoxy-2-phenylacetyl)amino]methyl]oxane-4-carboxamide](/img/structure/B7533160.png)
![N-[4-(difluoromethylsulfonyl)phenyl]-2-methylpropanamide](/img/structure/B7533163.png)
![2-methylsulfanyl-N-(4-thieno[3,2-d]pyrimidin-4-yloxyphenyl)acetamide](/img/structure/B7533168.png)
